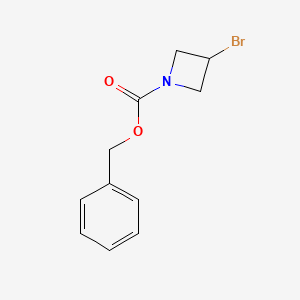

3-溴氮杂环丁烷-1-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

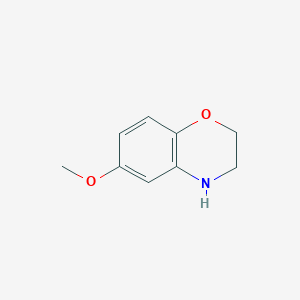

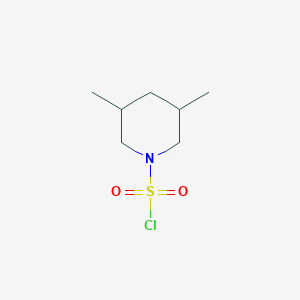

Benzyl 3-bromoazetidine-1-carboxylate is a compound of interest in the field of synthetic organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The compound features a bromoazetidine moiety, which is a four-membered nitrogen-containing ring, attached to a benzyl group. This structure is significant as it can serve as a precursor for the formation of more complex molecules, particularly in the realm of medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in several studies. For instance, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was developed, which involved amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . This method demonstrates the potential for creating azetidine-based amino acid derivatives, which can be further transformed into various functionalized compounds. Additionally, the synthesis of benzazetidines via palladium-catalyzed intramolecular C–H amination of N-benzyl picolinamides has been reported, highlighting the importance of transition metal-catalyzed processes in the construction of such heterocycles .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, with the possibility of various substituents influencing the overall shape and reactivity of the molecule. For example, the absolute configuration of a benzyl-substituted azetidine was determined through optical resolution and analysis of its hydrobromide salt, revealing a bent azetidine ring with a significant dihedral angle . This structural information is crucial for understanding the reactivity and potential interactions of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Azetidine derivatives can undergo a range of chemical reactions, often facilitated by their strained ring system and the presence of reactive functional groups. The Pd^0-catalyzed C(sp^3)-H arylation of related compounds can lead to benzazetidine intermediates that undergo electrocyclic reactions to form different products . Moreover, the reactivity of azetidine derivatives can be harnessed for the synthesis of complex molecules such as 1,4-benzodiazepine derivatives through tandem reactions involving N-alkylation, ring-opening, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-bromoazetidine-1-carboxylate would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related azetidine derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis. For example, the presence of a bromine atom in the molecule can make it a good leaving group for nucleophilic substitution reactions, while the azetidine ring can impart a degree of rigidity to the molecule, potentially affecting its conformational stability and reactivity .

科学研究应用

合成和生物应用

功能化的氮杂杂环衍生物: Žukauskaitė 等人 (2011) 的一项研究开发了 2-(溴甲基)氮杂环丙烷-2-甲酸烷基和 3-溴氮杂环丁烷-3-甲酸烷基的短合成路线。这涉及胺化、溴化和碱诱导环化,从而产生小环氮杂杂环 α- 和 β-氨基酸衍生物。这些化合物由于其溴取代的碳中心,对于进一步的功能化很有价值,并且已显示出在生物应用以及折叠体的领域中具有潜力(Žukauskaitė 等人,2011).

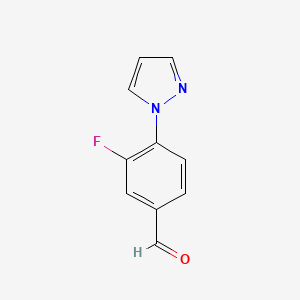

抗菌活性: Ikee 等人 (2008) 合成了一系列 3-亚磺基氮杂环丁烷衍生物和 N-苄基-3-溴氮杂环丁烷,然后将其整合到新型氟喹诺酮类药物中。其中一些合成的化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出比临床使用的氟喹诺酮左氧氟沙星更大的抗菌活性 (Ikee 等人,2008).

氟代杂环氨基酸: Van Hende 等人 (2009) 合成 1-Boc-3-氟代氮杂环丁烷-3-羧酸探索了创建新型环状氟代 β-氨基酸的途径。由于其结构和氟化,该化合物作为药物化学中的一个构建模块具有重要的前景(Van Hende 等人,2009).

化学转化和合成

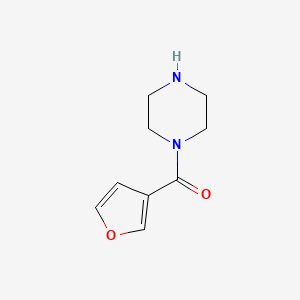

苯并二氮杂卓衍生物: Wang 等人 (2008) 开发了一种通过涉及 1-芳基氮杂环丙烷-2-甲酸甲酯的一锅反应合成新型 1,4-苯并二氮杂卓衍生物的新方法。该策略突出了此类氮杂环丁烷衍生物在合成和药物化学中的实用性,为进一步的化学操作提供了一个功能化的支架(Wang 等人,2008).

胆碱酯酶抑制剂: Pizova 等人 (2017) 对基于脯氨酸的氨基甲酸酯(包括苄基 (2S)-2-(芳基氨基甲酰基)吡咯烷-1-甲酸酯)进行了一项研究。评估了这些化合物抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的能力,显示出中等的抑制效果,并有可能进一步开发为抑制剂(Pizova 等人,2017).

选择性羧化: Dohi 等人 (2018) 关于使用苯基碘(III)二乙酸酯 (PIDA) 和无机溴化物的氧化体系的研究证明了苄基 C-H 键的选择性羧化。该方法强调了溴衍生物在温和条件下促进将羧酸直接引入苄基位置的多功能性(Dohi 等人,2018).

安全和危害

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

属性

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 |

Source

|

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-bromoazetidine-1-carboxylate | |

CAS RN |

939759-25-8 |

Source

|

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)